Cas no 1805428-42-5 (Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate)

エチル3-(ブロモメチル)-2-シアノ-6-(ジフルオロメチル)ピリジン-5-アセテートは、有機合成中間体として重要な化合物です。特に、ブロモメチル基とジフルオロメチル基を有するピリジン骨格を特徴とし、医薬品や農薬の開発において有用な構造ユニットを提供します。シアノ基とエステル部位の反応性を活かした多様な誘導体合成が可能であり、高い分子設計の柔軟性を備えています。また、ジフルオロメチル基の導入により、代謝安定性や脂溶性の調整が期待できる点が特長です。有機合成化学や創薬研究における高機能な中間体としての応用が注目されています。

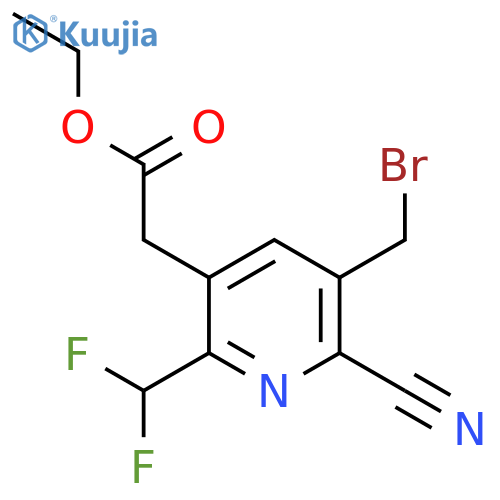

1805428-42-5 structure

商品名:Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate

CAS番号:1805428-42-5

MF:C12H11BrF2N2O2

メガワット:333.128749132156

CID:4880569

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate

-

- インチ: 1S/C12H11BrF2N2O2/c1-2-19-10(18)4-7-3-8(5-13)9(6-16)17-11(7)12(14)15/h3,12H,2,4-5H2,1H3

- InChIKey: MZOTXRVOGJOAAC-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C#N)N=C(C(F)F)C(=C1)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 63

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029037789-250mg |

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate |

1805428-42-5 | 95% | 250mg |

$1,038.80 | 2022-04-01 | |

| Alichem | A029037789-1g |

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate |

1805428-42-5 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029037789-500mg |

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate |

1805428-42-5 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1805428-42-5 (Ethyl 3-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-5-acetate) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 557-08-4(10-Undecenoic acid zinc salt)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量